molecular formula C10H17NO3 B6196151 ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate CAS No. 1609173-69-4

ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate

Cat. No.: B6196151
CAS No.: 1609173-69-4
M. Wt: 199.2
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Description

Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate typically involves the reaction of dimethylamine with a suitable precursor, such as a β-keto ester. One common method involves the condensation of ethyl acetoacetate with dimethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl (4E)-5-(dimethylamino)-2-methyl-3-oxopent-4-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

1609173-69-4

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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